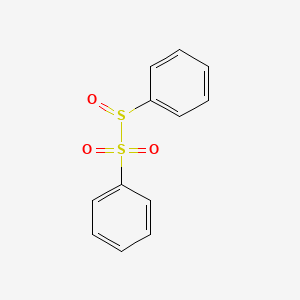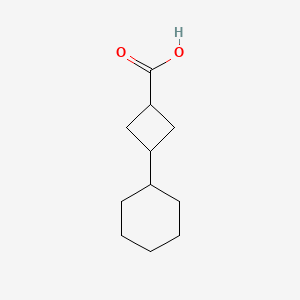
Cyclobutanecarboxylic acid, 3-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarboxylic acid, 3-cyclohexyl- is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a cyclohexyl group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 3-cyclohexyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of cyclobutanecarboxylic acid, 3-cyclohexyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as decarboxylation of 1,1-cyclobutanedicarboxylic acid and subsequent functionalization to introduce the cyclohexyl group .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutanecarboxylic acid, 3-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Cyclobutanecarboxylic acid, 3-cyclohexyl- has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for constructing complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which cyclobutanecarboxylic acid, 3-cyclohexyl- exerts its effects involves interactions with molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with other molecules .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
Cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a cyclobutane ring, leading to variations in ring strain and reactivity.
Uniqueness: Cyclobutanecarboxylic acid, 3-cyclohexyl- is unique due to the presence of both a cyclobutane ring and a cyclohexyl group. This combination imparts distinct structural and chemical characteristics, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
3204-78-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-cyclohexylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,12,13) |
Clave InChI |
CWCBASCSGVOBLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


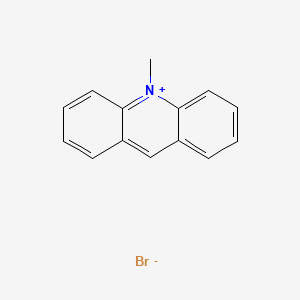
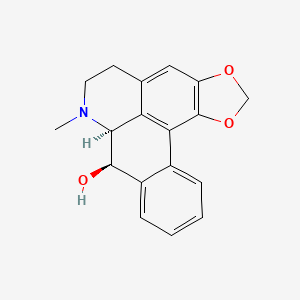


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
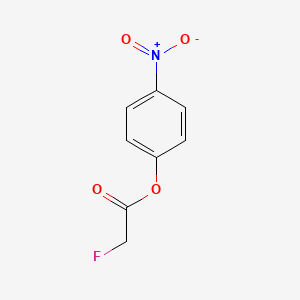
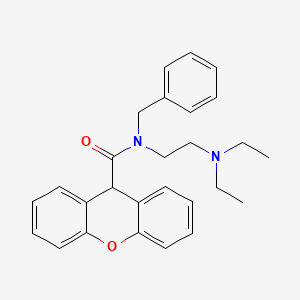

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
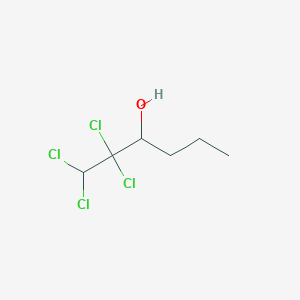
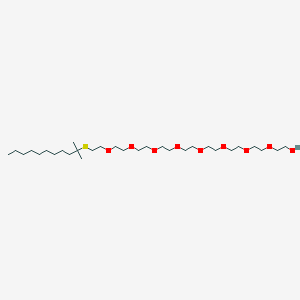
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
